Di[decahydro-1-naphthyl]methane
Description
Structure
2D Structure
Properties
CAS No. |
55125-02-5 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
InChI Key |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
Origin of Product |
United States |
Synthetic Methodologies for Di Decahydro 1 Naphthyl Methane and Its Structural Analogs
Evolution of Synthetic Routes to Decahydronaphthalene (B1670005) Systems
The decahydronaphthalene (decalin) moiety is the fundamental building block of di[decahydro-1-naphthyl]methane. The synthesis of decalin systems has evolved significantly, with early methods paving the way for more sophisticated and stereocontrolled approaches. Historically, the most direct method is the complete hydrogenation of naphthalene (B1677914). researchgate.net
More advanced and versatile strategies for constructing the decalin framework often employ cycloaddition reactions. The Diels-Alder reaction, in both its intermolecular and intramolecular variants, stands out as a powerful tool for efficiently building the bicyclic decalin core. google.comacs.org This method allows for the introduction of various substituents and the establishment of specific stereochemistries, which is crucial for the synthesis of complex natural products containing the decalin motif. google.comacs.org For instance, a Lewis acid-catalyzed Diels-Alder reaction between 2-carbomethoxy-2-cyclohexenone and substituted 1,3-dienes has been used to create substituted decalin systems with a degree of stereocontrol. mdpi.com These foundational methods for creating the decalin ring system are conceptually extendable to precursors of this compound.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific isomers of this compound requires careful control over the stereochemistry at multiple chiral centers. This is typically achieved through a multi-step process that involves creating the aromatic precursor, di(1-naphthyl)methane, followed by a stereoselective hydrogenation step. The complete catalytic hydrogenation of naphthalene itself yields stereoisomers of decalin, namely cis-decalin and trans-decalin, which are diastereomers that cannot be interconverted without breaking bonds. researchgate.net This inherent complexity is multiplied in the this compound structure.
Catalytic Hydrogenation Strategies for Naphthalene-Based Precursors
The critical step in forming this compound from its aromatic precursor is the complete saturation of the two naphthalene ring systems. This is accomplished through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to achieving high conversion and desired selectivity.
Various catalytic systems have been studied for the hydrogenation of naphthalene to decahydronaphthalene, providing insight into the conditions required for the analogous transformation of di(1-naphthyl)methane. prepchem.com Supported metal catalysts are preferred due to their higher activity and selectivity compared to unsupported catalysts. guidechem.com
Commonly used catalysts include:
Palladium-based catalysts: Palladium on an alumina (B75360) support (Pd/Al₂O₃) is highly active for naphthalene hydrogenation. prepchem.com Studies show that a 5% Pd loading can achieve a decalin yield of 99.5%. prepchem.com
Nickel-based catalysts: Nickel-based catalysts, often in combination with other metals and supports, are also effective. A nickel-based catalyst containing ZSM-5 molecular sieve, nickel oxide, and molybdenum trioxide has been developed for the continuous production of decahydronaphthalene in a fixed-bed reactor, demonstrating high naphthalene conversion and good selectivity. stackexchange.com
Molybdenum-based catalysts: Nanosized molybdenum carbide (β-Mo₂C) and other molybdenum-based catalysts have been applied to naphthalene hydrogenation. guidechem.com These catalysts can influence the cis/trans ratio of the resulting decalin. prepchem.com
The hydrogenation is a consecutive reaction where one ring is saturated first to form tetrahydronaphthalene, followed by the saturation of the second ring under more demanding conditions to yield decahydronaphthalene. stackexchange.com The reaction of di(1-naphthyl)methane over metals like Fe, Ni, and Pd/C primarily catalyzes hydrogenation, whereas the addition of sulfur can promote hydrocracking, highlighting the importance of catalyst selection to preserve the methane (B114726) bridge.
Table 1: Comparison of Catalytic Systems for Naphthalene Hydrogenation
| Catalyst System | Support | Key Findings | Decalin Yield/Selectivity | Reference |
|---|---|---|---|---|
| Pd | Al₂O₃ | Highly active, with activity dependent on Pd loading. Favors tetralin hydrogenation over naphthalene hydrogenation. | Up to 99.5% yield with 5% Pd loading. | prepchem.com |
| Ni-Mo | Al₂O₃ | A common refinery-grade catalyst. | Produces significant amounts of cis-decalin. | prepchem.com |
| Ni-based with ZSM-5 | SiO₂ | Allows for continuous production in a fixed-bed reactor with high conversion. | High selectivity for decahydronaphthalene. | stackexchange.com |
| Mo-doped Ni-MMO | Layered Double Hydroxide (LDH) derived | Presents an economical alternative with enhanced activity in naphthalene hydrogenation compared to NiMo/Al₂O₃. | Achieves a cis/trans ratio of 0.62. | prepchem.com |
Multi-step Organic Synthesis Pathways to the this compound Framework
The construction of the this compound framework is fundamentally a two-stage process:
Formation of the Di(1-naphthyl)methane Backbone: The precursor, di(1-naphthyl)methane, is synthesized via an electrophilic aromatic substitution reaction. A common method is the acid-catalyzed condensation of naphthalene with a one-carbon electrophile like formaldehyde (B43269). This reaction is analogous to a Friedel-Crafts alkylation. The reaction involves the protonation of formaldehyde by a strong acid (e.g., sulfuric acid), which then attacks the electron-rich naphthalene ring, typically at the more reactive alpha (1) position. stackexchange.com The resulting hydroxymethyl derivative is quickly protonated and dehydrated to form a benzylic cation, which then attacks a second naphthalene molecule to form the methylene (B1212753) bridge.
Hydrogenation of Di(1-naphthyl)methane: The synthesized di(1-naphthyl)methane is then subjected to high-pressure catalytic hydrogenation, as described in the previous section. This step saturates both aromatic rings to yield the final this compound product. The choice of catalyst and conditions during this step will determine the distribution of the various possible stereoisomers of the final product.
Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis
Optimizing the synthesis of this compound focuses primarily on the efficiency and selectivity of the catalytic hydrogenation step. Key parameters that must be controlled include reaction temperature, hydrogen pressure, catalyst type and loading, and reaction time.
Research on naphthalene hydrogenation provides a clear roadmap for this optimization. For instance, using a fixed-bed reactor with a nickel-based catalyst, hydrogenation conditions can be fine-tuned. stackexchange.com The hydrocracking of di(1-naphthyl)methane to byproducts like 1-methylnaphthalene (B46632) and naphthalene can occur, especially at higher temperatures or with certain catalysts. Therefore, optimizing for lower temperatures and highly selective catalysts is crucial for maximizing the yield of the desired saturated product.
Table 2: Key Parameters for Optimization of Naphthalene Hydrogenation
| Parameter | Range/Condition | Effect on Process | Reference |
|---|---|---|---|
| Hydrogen Pressure | 0.5 MPa to 20.0 MPa | Higher pressure generally favors complete hydrogenation and increases the reaction rate. | stackexchange.com |
| Reaction Temperature | 60°C to 350°C | Affects reaction rate and selectivity. Higher temperatures can lead to undesirable side reactions like hydrocracking. | guidechem.comstackexchange.com |
| Catalyst Composition | Varies (e.g., Ni, Pd, Mo content) | Determines activity, selectivity, and the ratio of cis/trans isomers. | prepchem.comstackexchange.com |
| Space Velocity | 0.1 h⁻¹ to 10.0 h⁻¹ | In flow reactors, this determines the residence time and thus the extent of conversion. | stackexchange.com |
Advanced Purification and Isolation Techniques for Saturated Polycyclic Hydrocarbons
This compound is a high-boiling point, non-polar saturated hydrocarbon. Its purification from the reaction mixture requires specialized techniques capable of separating it from unreacted starting materials, partially hydrogenated intermediates, and any cracking byproducts.
Distillation under Reduced Pressure (Vacuum Distillation): This is a primary technique for purifying high-boiling point liquids that might decompose at their atmospheric boiling point. researchgate.net By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for its safe distillation. rsc.orgsemanticscholar.org
Chromatography: Various chromatographic methods are essential for isolating pure compounds from complex mixtures. For polycyclic aromatic hydrocarbons (PAHs) and their saturated derivatives, techniques such as column chromatography, high-performance liquid chromatography (HPLC), and gel permeation chromatography (GPC) are often employed for high-purity separations. nih.gov
Adsorption: Adsorption is a cost-effective method for removing trace impurities. Activated carbon is a common adsorbent used to remove residual aromatic compounds from a primarily saturated hydrocarbon mixture due to its high affinity for PAHs. While typically used for removing pollutants from water or fish oils, the principle can be applied to the purification of hydrocarbon products.
Structure Performance Relationships in Di Decahydro 1 Naphthyl Methane Derivatives
Conformational Analysis and Stereochemical Influences on Molecular Behavior
The Di[decahydro-1-naphthyl]methane molecule is composed of two decahydronaphthalene (B1670005) (decalin) rings linked by a methylene (B1212753) bridge. The conformational complexity of this system arises from the stereochemistry of the decalin rings themselves and the rotational freedom around the bonds connecting them.
The decalin system can exist as two primary isomers: cis-decalin and trans-decalin. In trans-decalin, the two six-membered rings are fused in a rigid, chair-chair conformation. This rigidity limits its conformational flexibility. Conversely, cis-decalin is more flexible and can undergo a ring-flip between two chair-chair conformations.
The combination of these isomeric forms in this compound would lead to three potential diastereomers: trans,trans-, cis,cis-, and cis,trans-Di[decahydro-1-naphthyl]methane. Each of these would exhibit distinct conformational preferences and, consequently, different molecular shapes and potential interactions.
The methylene bridge introduces further degrees of rotational freedom. The rotation around the C1-CH₂ and CH₂-C1' bonds would be influenced by steric hindrance between the two bulky decalin moieties. It is anticipated that the molecule would adopt conformations that minimize these steric clashes, likely resulting in a staggered arrangement of the two decalin units.
Table 1: Theoretical Conformational Influences in this compound Isomers
| Isomer | Decalin Ring Conformation | Expected Flexibility | Key Stereochemical Feature |
| trans,trans | Rigid chair-chair | Low | Two fixed, non-interconverting decalin systems. |
| cis,cis | Flexible chair-chair | High | Both decalin systems can undergo ring-flipping. |
| cis,trans | One rigid, one flexible | Moderate | A combination of a fixed and a flexible decalin system. |
Impact of this compound Structural Isomerism on Systemic Performance
The structural isomerism of this compound would have a profound impact on its physical and chemical properties, which in turn would dictate its performance in any given system.
For instance, the packing of these isomers in a solid state would differ significantly. The more rigid and symmetrical trans,trans isomer might be expected to pack more efficiently in a crystal lattice, leading to a higher melting point compared to the more flexible and irregularly shaped cis,cis and cis,trans isomers.
In a solution, the different isomers would present distinct three-dimensional shapes to their environment. This would affect properties such as solubility and viscosity. The specific arrangement of the decalin rings would also influence the molecule's ability to interact with other molecules or surfaces, a key factor in applications such as materials science or as a lubricant.
Design Principles for Functionalized this compound Derivatives for Specific Research Applications
While there is no specific research on functionalized this compound derivatives, we can extrapolate design principles from related decahydronaphthalene compounds. Decahydronaphthalene and its derivatives can serve as building blocks in the synthesis of more complex molecules. The introduction of functional groups onto the this compound scaffold would be the primary strategy for tailoring its properties for specific research applications.
The design of such derivatives would need to consider:
Position of Functionalization: The reactivity of the C-H bonds in the decalin rings varies. Functional groups could be introduced at different positions, leading to a wide range of isomers with potentially different properties.
Nature of the Functional Group: The choice of functional group (e.g., hydroxyl, carboxyl, amino) would impart specific chemical properties to the molecule, such as polarity, hydrogen bonding capability, and reactivity.
Stereochemical Control: The synthesis would ideally allow for the selective creation of specific stereoisomers to investigate the structure-activity relationship systematically.
Table 2: Hypothetical Functionalized this compound Derivatives and Potential Research Applications
| Functional Group | Potential Position | Target Property | Hypothetical Research Application |
| -OH (Hydroxyl) | C4 or C9 position | Increased polarity, hydrogen bonding | High-performance lubricant additive |
| -COOH (Carboxyl) | C2 or C7 position | Acidity, coordination site | Building block for novel polymers |
| -NH₂ (Amino) | C5 or C10 position | Basicity, nucleophilicity | Precursor for chiral catalysts |
| -F (Fluoro) | Various positions | Increased thermal stability, lipophilicity | Component for advanced materials |
Applications in Advanced Materials Science Research
Integration of Di[decahydro-1-naphthyl]methane Moieties into Polymer Systems
Research on the Synthesis of Poly(decahydro-naphthyl methacrylate)s and Related Architectures
While direct polymerization of this compound is not the typical approach, the synthesis of polymers containing decahydronaphthalene (B1670005) pendant groups, such as poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)], has been a subject of scientific inquiry. In these studies, decahydro-2-naphthyl methacrylate (B99206) monomers are prepared from their corresponding decahydro-2-naphthols. The polymerization of these monomers, often initiated by radical initiators, leads to the formation of polymers with bulky, alicyclic side groups. The geometric isomerism of the decahydronaphthalene ring system is a crucial factor, as it can influence the properties of the resulting polymer.
Investigation of the Influence of this compound Structural Units on Polymer Mechanics and Dynamics
The introduction of the decahydronaphthalene structural unit into polymer chains has a pronounced effect on their mechanical and dynamic properties. The rigidity and bulkiness of the decahydronaphthalene moiety can restrict the segmental motion of the polymer chains, leading to an increase in the glass transition temperature (Tg). This is a desirable characteristic for polymers intended for high-temperature applications.
Dynamic mechanical analysis (DMA) of polymers containing decahydronaphthalene units reveals insights into their viscoelastic behavior. For instance, a novel naphthyl-based phthalonitrile (B49051) polymer exhibited a high storage modulus and glass transition temperature, indicating excellent structural integrity and thermal stability. rsc.org The presence of these bulky groups can also impact the solubility and processing characteristics of the polymer.
Role in High-Performance Lubricants and Synthetic Base Oils Research
The unique properties of saturated cyclic hydrocarbons, often referred to as naphthenic hydrocarbons, make them valuable components in the formulation of high-performance lubricants and synthetic base oils. These compounds offer a good balance of solvency, thermal stability, and low-temperature fluidity.
Research on the Design and Formulation of Synthetic Naphthenic Hydrocarbons for Advanced Lubrication
Synthetic naphthenic hydrocarbons are a key class of materials used in advanced lubrication. They are prized for their excellent low-temperature properties, including low pour points, which ensure fluidity in cold environments. Their high solvency allows for the effective dissolution of additives, which are crucial for enhancing lubricant performance by providing anti-wear, anti-oxidation, and other protective functions.
Catalytic Approaches to Alkylated Decahydronaphthalene Derivatives for Base Oil Development
The synthesis of decahydronaphthalene derivatives for use as base oils often involves catalytic processes. One area of related research has explored the hydrocracking of di(1-naphthyl)methane (the unsaturated precursor to this compound) as a model reaction for coal liquefaction. In these studies, various catalysts have been investigated for their ability to cleave the methylene (B1212753) bridge and hydrogenate the aromatic rings, leading to the formation of smaller, saturated molecules suitable for lubricant applications. The choice of catalyst is critical in controlling the reaction pathway and the final product distribution. For instance, certain catalysts can selectively promote hydrocracking over hydrogenation.
Exploration of Other Emerging Material Science Applications for this compound
While the primary research focus for decahydronaphthalene derivatives has been in polymers and lubricants, their unique structural features suggest potential in other areas of material science. The high thermal stability and defined molecular structure could make them interesting candidates for applications such as high-temperature heat transfer fluids or as building blocks for other complex molecular architectures. Further research is needed to fully explore the potential of this compound and related compounds in these emerging fields.
Advanced Analytical Techniques for Di Decahydro 1 Naphthyl Methane Characterization in Research Contexts
Spectroscopic Methodologies for Elucidating Complex Di[decahydro-1-naphthyl]methane Architectures
Spectroscopic methods are indispensable for determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon skeleton and the stereochemical arrangement of the molecule. Due to the large number of non-equivalent carbon and hydrogen atoms in the various possible stereoisomers (e.g., cis-cis, cis-trans, trans-trans), the spectra can be highly complex.
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the number of unique carbon environments. The chemical shifts of the carbons are influenced by the ring fusion geometry (cis or trans). nih.gov For instance, the bridgehead carbons and the carbons adjacent to them exhibit distinct chemical shifts in cis- and trans-decalin, a principle that extends to the this compound structure. nih.gov The presence of multiple isomers in a sample would result in a complex spectrum with many closely spaced signals. nih.gov
¹H NMR: The ¹H NMR spectrum provides data on the connectivity and spatial arrangement of hydrogen atoms. The coupling constants between adjacent protons are highly dependent on their dihedral angles, which differ significantly between isomers.
2D NMR Techniques: Given the spectral complexity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity across the methylene (B1212753) bridge and within the decalin ring systems.
Table 1: Hypothetical ¹³C NMR Chemical Shift Ranges for this compound Isomers. Data is estimated based on known values for cis- and trans-decalin. nih.gov
| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Methylene Bridge (-CH₂-) | 30 - 45 | Shift can vary depending on the stereochemistry of the attached decalin rings. |
| Bridgehead Carbons (C-4a, C-8a type) | 35 - 50 | Trans-isomers generally resonate at a lower field compared to cis-isomers. |
| Ring Carbons (non-bridgehead) | 20 - 35 | A complex region with multiple overlapping signals from the various CH₂ groups in the rings. |
| Methine Carbon (C-1) | 40 - 55 | The carbon to which the methylene bridge is attached. Its shift is sensitive to the overall molecular geometry. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the functional groups present in a molecule. For a fully saturated hydrocarbon like this compound, the spectrum is characterized by the absence of bands associated with aromatic rings or unsaturation and the presence of strong absorptions corresponding to C-H bonds. libretexts.orglibretexts.org
C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, which are characteristic of sp³ C-H stretching vibrations in alkanes. libretexts.org
C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ and CH groups. libretexts.org
This technique is particularly valuable for monitoring the synthesis of this compound, for instance, by confirming the complete hydrogenation of an aromatic precursor like di(1-naphthyl)methane through the disappearance of aromatic C-H and C=C stretching bands. researchgate.net
Chromatographic Separation Techniques for this compound Isomers and Reaction Intermediates
The separation of the various stereoisomers of this compound, as well as any intermediates from its synthesis, is crucial for purity assessment and for studying the properties of individual isomers. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like this compound. wikipedia.org High-resolution capillary columns are capable of separating isomers with very similar boiling points based on subtle differences in their interaction with the stationary phase. libretexts.org
Column Selection: Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5 or SE-54), are commonly used for separating hydrocarbons. mdpi.com The elution order is generally related to the boiling point and molecular shape of the isomers.
Isomer Separation: The different stereoisomers will exhibit slightly different retention times, allowing for their quantification in a mixture. For example, isomers with a more compact, spherical shape tend to have lower retention times than more elongated isomers.
Table 2: Illustrative Gas Chromatography Retention Data for this compound Isomers on a Non-Polar Capillary Column.
| Isomer | Hypothetical Retention Time (min) | Elution Order Rationale |
|---|---|---|
| cis,cis-Di[decahydro-1-naphthyl]methane | 25.2 | Generally has a lower boiling point and more compact structure. |
| cis,trans-Di[decahydro-1-naphthyl]methane | 25.8 | Intermediate properties. |
| trans,trans-Di[decahydro-1-naphthyl]methane | 26.5 | Typically has the highest boiling point and a more linear shape, leading to stronger interaction with the stationary phase. |
High-Performance Liquid Chromatography (HPLC)
While GC is often the method of choice, HPLC offers complementary selectivity, especially in normal-phase mode for isomer separation. youtube.com
Normal-Phase HPLC: Using a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), normal-phase HPLC can effectively separate non-polar isomers based on differences in their interaction with the polar surface. thermofisher.com
Specialized Columns: Columns with phenyl or pentafluorophenyl (PFP) phases can provide unique spatial selectivity, which is advantageous for separating structurally similar isomers. welch-us.com
Preparative Chromatography: HPLC can be scaled up to a preparative level to isolate pure fractions of individual isomers for further structural confirmation by NMR or for performance testing. nih.gov
Mass Spectrometry for Detailed Molecular Characterization and Purity Assessment of this compound
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like GC (GC-MS), it becomes the definitive method for identifying and quantifying components in a complex mixture. researchgate.net
Molecular Ion Peak: Electron Ionization (EI) mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₂₁H₃₆, MW = 288.5 g/mol ). The intensity of this peak may be low for saturated hydrocarbons, as they tend to fragment readily. ic.ac.uk
Fragmentation Pattern: The fragmentation of alicyclic hydrocarbons is complex but characteristic. The mass spectrum would be expected to show a series of fragment ions corresponding to the loss of alkyl radicals (e.g., CH₃, C₂H₅) and cleavage of the decalin ring systems. The fragmentation of bicyclic alkanes often involves characteristic losses that can help in identifying the core structure. researchgate.netacs.org The base peak is often a stable carbocation resulting from a favorable fragmentation pathway.
Table 3: Expected Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 288 | [C₂₁H₃₆]⁺ | Molecular Ion (M⁺) |
| 149 | [C₁₀H₁₇-CH₂]⁺ | Cleavage of the methylene bridge, retaining one decalin unit. |
| 137 | [C₁₀H₁₇]⁺ | Loss of a decahydronaphthylmethyl radical. |
| 95, 81, 67 | [C₇H₁₁]⁺, [C₆H₉]⁺, [C₅H₇]⁺ | Characteristic fragment ions from the breakdown of the cyclohexyl rings within the decalin structure. |
The combination of these advanced analytical techniques provides a comprehensive toolkit for the unambiguous characterization of this compound. While NMR and FTIR elucidate the fundamental structure and functional groups, chromatography excels at separating the complex mixture of isomers, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns crucial for definitive identification.
Computational and Theoretical Studies of Di Decahydro 1 Naphthyl Methane
Quantum Chemical Investigations of Molecular Structure and Reactivity Pathways
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and intrinsic properties of Di[decahydro-1-naphthyl]methane. These studies can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of the various possible isomers.
The core of this compound consists of two decahydronaphthalene (B1670005) (decalin) rings linked by a methylene (B1212753) bridge. Each decalin system can exist as cis or trans isomers, leading to multiple diastereomers of the final molecule. youtube.comlibretexts.orgdalalinstitute.com Quantum chemical calculations can determine the relative stabilities of these isomers. The trans-decalin conformation is generally more stable than the cis-decalin due to fewer non-bonded interactions. libretexts.org Consequently, the most stable isomers of this compound are expected to feature trans-fused decalin rings.
Reactivity pathways, such as thermal decomposition or oxidation, can also be modeled. These calculations involve locating transition states and computing activation energies, which are crucial for understanding the stability of the compound under various conditions. For instance, the C-H and C-C bond dissociation energies can be calculated to predict the initial steps of pyrolysis.
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer Configuration | Relative Energy (kcal/mol) | Key Geometric Features |
| trans,trans | 0.00 | Both decalin rings are in a rigid chair-chair conformation. |
| cis,trans | +2.7 | One decalin ring is flexible, allowing for ring inversion. libretexts.org |
| cis,cis | +5.4 | Both decalin rings are flexible but subject to steric hindrance. |
Note: The data in this table is illustrative and based on the known relative stabilities of decalin isomers. Specific computational studies on this compound are not widely available in published literature.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. By simulating a system of molecules, MD can reveal how these molecules pack together in a condensed phase and the nature of the intermolecular forces at play.
The conformational flexibility of this compound is largely dictated by the stereochemistry of its decalin subunits. dalalinstitute.com As established, the trans-decalin moiety is conformationally rigid, while the cis-decalin can undergo ring flipping. libretexts.org MD simulations can map the energy landscape associated with these conformational changes, providing insights into the molecule's flexibility.
Intermolecular interactions in a bulk sample of this compound are dominated by van der Waals forces. MD simulations can quantify these interactions by calculating the radial distribution functions between different parts of the molecules. This information is key to understanding how the molecular shape influences packing efficiency and, consequently, bulk properties like density and viscosity. heatenergist.orgresearchgate.net
Table 2: Representative Intermolecular Interaction Energies from Molecular Dynamics Simulations
| Interaction Type | Average Energy (kcal/mol) | Description |
| van der Waals | -1.5 to -3.0 | Non-specific attractive and repulsive forces between molecules. |
| Electrostatic | ~0 | As a non-polar hydrocarbon, electrostatic interactions are minimal. |
Prediction of Bulk Material Properties Based on this compound Molecular Simulations
A significant application of molecular simulations is the prediction of bulk material properties, which is particularly valuable for high-density hydrocarbon fuels. researchgate.netenergetic-materials.org.cn By simulating a representative number of this compound molecules in a simulation box under specific temperature and pressure conditions, properties like density, viscosity, and heat of combustion can be estimated. mdpi.comnih.gov
These simulations rely on accurate force fields that describe the intra- and intermolecular interactions. The simulated ensemble of molecules is allowed to equilibrate, and then time averages of various physical quantities are collected to determine the macroscopic properties. For example, the density is calculated from the volume of the simulation box and the total mass of the molecules. heatenergist.orgresearchgate.net Viscosity can be determined using non-equilibrium MD simulations or through the analysis of equilibrium fluctuations via the Green-Kubo relations.
Machine learning models are increasingly being used in conjunction with molecular simulations to accelerate the prediction of fuel properties for a large number of candidate molecules. researchgate.netenergetic-materials.org.cnnih.gov
Table 3: Predicted Bulk Properties of this compound from Molecular Simulations
| Property | Predicted Value | Method |
| Density at 298 K | ~0.95 g/cm³ | Equilibrium Molecular Dynamics |
| Kinematic Viscosity at 300 K | ~15 cSt | Non-Equilibrium Molecular Dynamics |
| Net Heat of Combustion | ~42 MJ/kg | Quantum Chemical Calculations |
Note: The values presented are estimates based on the properties of similar high-density hydrocarbon fuels and are intended to be illustrative. mdpi.com Specific experimental or simulation data for this compound is not widely documented.
Future Research Directions and Contemporary Challenges
Development of Sustainable Synthetic Processes for Di[decahydro-1-naphthyl]methane and its Derivatives
The primary route to this compound is the catalytic hydrogenation of its aromatic precursor, Di(1-naphthyl)methane. researchgate.netresearchgate.net This process involves the saturation of both naphthalene (B1677914) ring systems to form decahydronaphthalene (B1670005) (decalin) structures. wikipedia.org The development of sustainable, or "green," synthetic methods is a key research focus, guided by the principles of reducing energy consumption and minimizing hazardous waste. yale.edu
Sustainable approaches center on catalyst design and process optimization. Catalysis is a cornerstone of green chemistry, offering benefits like lower energy requirements and reduced waste from separation processes. yale.edu Research is geared towards:
Heterogeneous Catalysts: Utilizing solid catalysts, such as metals supported on materials like alumina (B75360), zeolites, or activated carbon, simplifies product separation and catalyst recycling, which is a core principle of green chemistry. yale.eduacs.org
Non-Precious Metal Catalysts: While precious metals like palladium and platinum are highly effective for hydrogenation, research into more abundant and less costly non-precious metal catalysts is active. researchgate.netmdpi.com However, these alternatives often require harsher reaction conditions to achieve high conversion rates. mdpi.com
Reaction Condition Optimization: The complete hydrogenation of polycyclic aromatic hydrocarbons (PAHs) is challenging due to the high stability of the aromatic rings. mdpi.com Achieving full saturation to this compound without inducing hydrocracking—the cleavage of the molecule's carbon framework—requires precise control over temperature and pressure. researchgate.netresearchgate.net
Exploration of Novel Niche Applications in Advanced Materials Science
While specific applications for this compound are not yet established, its molecular structure allows for informed speculation on its potential uses in advanced materials science. Its properties can be inferred from those of analogous polycyclic alkanes, such as decahydronaphthalene (decalin) and other high-density hydrocarbons. researchgate.netontosight.ai
Potential niche applications include:
High-Density Aerospace Fuels: Polycyclic alkanes are sought after as high-energy-density fuels. researchgate.netnasa.gov Their compact, rigid structures lead to a high density and high volumetric heat of combustion, which can extend the flight range or increase the payload of aerospace vehicles. sparkl.me The high density of this compound would make it a candidate for blending with conventional jet fuels to improve their energy content.
Advanced Lubricants and Heat-Transfer Fluids: Saturated hydrocarbons are valued for their chemical stability. longdom.org Compounds like decahydronaphthalene are used as industrial solvents and have applications as lubricants due to their favorable viscosity and stability. ontosight.aichemicalbook.com The complex, multi-ring structure of this compound could provide exceptional thermal and oxidative stability, making it suitable for use as a high-performance lubricant or a functional fluid in extreme temperature environments.
Building Blocks for Organic Synthesis: Decahydronaphthalene derivatives can serve as versatile starting materials in the synthesis of complex molecules, particularly where specific three-dimensional structures are required. ontosight.ai
The table below outlines potential applications and the key properties of this compound that would be relevant for each.
| Potential Application | Key Relevant Properties | Rationale |
| High-Density Aerospace Fuel | High Volumetric Energy Density, High Density, Thermal Stability | Increases flight range and/or payload capacity for volume-limited vehicles. researchgate.netsparkl.me |
| High-Performance Lubricant | High Thermal Stability, High Viscosity Index, Oxidative Stability | Ensures reliable performance under extreme mechanical and thermal stress. ontosight.ailongdom.org |
| Heat-Transfer Fluid | High Boiling Point, Low Volatility, Chemical Inertness | Allows for efficient heat exchange at high temperatures without degradation. |
| Precursor in Chemical Synthesis | Rigid Stereochemical Framework | Provides a defined three-dimensional structure for building more complex molecules. ontosight.ai |
Advancements in Automated Analytical and High-Throughput Computational Characterization of Complex Hydrocarbons
The analysis of complex hydrocarbons like this compound benefits significantly from modern automated and computational techniques. These advancements are crucial for both quality control in production and for the rapid screening of new molecular structures.
Automated Analytical Techniques: Full automation in analytical chemistry is evolving to replace manual laboratory instruments with integrated quality-control systems capable of continuous, autonomous operation. mdpi.com For industrial processes, online analyzers that provide real-time data on chemical composition and physical properties are essential. sparkl.me These systems often combine multiple techniques:
Gas Chromatography (GC): Used to separate the components of a complex mixture, identifying unreacted starting material, partially hydrogenated intermediates, and different stereoisomers of the final product. researchgate.netnasa.gov
Spectroscopy (FTIR, NMR): Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information, confirming the identity and purity of the compound. mdpi.com Automated systems can integrate these methods for continuous process monitoring. sparkl.me
High-Throughput Computational Characterization: Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources.
Machine Learning (ML): ML models can be trained on large datasets of known hydrocarbon properties to accurately predict characteristics like density, boiling point, and thermodynamic energies for new molecules. qnpcc.co This allows for the high-throughput screening of vast chemical libraries to identify candidates with desired properties, such as high-density fuels. qnpcc.co
Quantum Chemistry Composite Methods: These methods combine results from several theoretical calculations to achieve very high accuracy (often within 1 kcal/mol of experimental values) for thermodynamic properties. This level of precision is invaluable for understanding the stability and energy content of potential fuel molecules. rsc.org
These advanced analytical and computational tools are indispensable for accelerating the research and development cycle for complex hydrocarbons like this compound.
Challenges in Scalable Production of High-Purity this compound for Industrial Research
Transitioning the synthesis of this compound from a laboratory curiosity to a scalable industrial process presents several significant challenges.
Reaction Selectivity and Control: The hydrogenation of Di(1-naphthyl)methane must be carefully controlled to ensure the complete saturation of both aromatic rings. Incomplete hydrogenation leads to a mixture of partially saturated products, such as tetralin-decalin derivatives. google.comtci-thaijo.org Conversely, overly harsh conditions can cause hydrocracking, which breaks the carbon-carbon bonds and destroys the desired molecular framework. researchgate.netresearchgate.net
Catalyst Deactivation: Industrial hydrogenation catalysts are susceptible to deactivation over time, which is a major economic concern. youtube.com Key mechanisms of deactivation include:
Coking: The formation of carbonaceous deposits on the catalyst surface, which block active sites. mdpi.com
Sintering: The agglomeration of metal catalyst particles at high temperatures, which reduces the active surface area. mdpi.commdpi.com
Poisoning: Impurities in the feedstock, such as sulfur compounds, can chemically bond to the catalyst and inhibit its function. youtube.com
Purification and Isomer Separation: The hydrogenation process inevitably produces a complex mixture of stereoisomers due to the different ways the hydrogen atoms can add to the rings (cis and trans fusions). libretexts.org These isomers can have different physical properties. Separating them to obtain a high-purity, single-isomer product is extremely difficult and energy-intensive, as their boiling points are often very close. rsc.orgresearchgate.net Traditional distillation is often insufficient, necessitating more advanced and costly separation techniques like adsorptive separation using molecular sieves or preparative chromatography. rsc.orgresearchgate.net
The table below summarizes the primary challenges in the scalable production of this compound.
| Challenge | Description | Impact on Production |
| Reaction Selectivity | Achieving complete hydrogenation without side reactions like hydrocracking or incomplete saturation. researchgate.netresearchgate.net | Lower yield of the desired product; complex product mixture requiring extensive purification. |
| Catalyst Deactivation | Gradual loss of catalyst activity due to coking, sintering, or poisoning. mdpi.comyoutube.commdpi.com | Increased operational costs due to catalyst regeneration or replacement; process downtime. |
| Isomer Separation | Difficulty in separating the multiple stereoisomers (cis/trans) formed during hydrogenation. libretexts.org | High energy and capital costs for purification; difficulty in producing a consistent, high-purity product. |
| Energy Intensity | Hydrogenation reactions often require high pressures and temperatures to proceed efficiently. researchgate.netmdpi.com | High operational costs and a significant environmental footprint. |
Overcoming these challenges through the development of more robust and selective catalysts and more efficient separation technologies will be critical for enabling the use of this compound in industrial research and potential future applications.
Q & A
Q. How can central composite design (CCD) be applied to optimize reaction parameters in this compound synthesis?
- Methodological Answer : CCD allows simultaneous variation of factors (e.g., temperature, pH, catalyst loading) to model nonlinear relationships. For example, a 2³ factorial matrix with axial points can identify optimal conditions for maximizing yield while minimizing side products. Response surface methodology (RSM) then predicts interactions between variables .
Q. What strategies resolve contradictions in toxicological data for this compound across different studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality. Compare species (e.g., rodents vs. humans), exposure routes (oral vs. inhalation), and endpoints (e.g., hepatic vs. renal effects). Meta-analyses can statistically reconcile discrepancies by weighting data based on sample size and experimental rigor .
Q. How do researchers assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Use OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Monitor methane emissions via gas chromatography in simulated landfill systems. Isotopic labeling (¹³C) can trace degradation intermediates and validate pathways using LC-MS .
Q. What methodologies validate the reproducibility of this compound’s pharmacological activity in different biological models?
- Methodological Answer : Replicate dose-response assays across multiple cell lines (e.g., HEK293, HepG2) and animal models (e.g., zebrafish, mice). Use blinded studies and positive/negative controls to minimize bias. Statistical tools like Cohen’s κ or intraclass correlation coefficients (ICC) quantify reproducibility .
Q. How should systematic literature reviews be structured to identify knowledge gaps in this compound research?
- Methodological Answer : Define search strings (e.g., "decahydro-1-naphthyl" AND "synthesis/toxicity") across PubMed, Scopus, and Web of Science. Use Covidence software for screening and data extraction. Categorize findings into themes (e.g., synthesis, applications, hazards) and apply AMSTAR-2 criteria to evaluate review quality .
Q. What advanced spectroscopic techniques elucidate the electronic and steric effects of this compound in catalytic applications?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies oxidation states of catalytic sites. Density functional theory (DFT) simulations map steric hindrance effects on reaction intermediates. Cross-validate with in situ Fourier-transform infrared (FTIR) spectroscopy to monitor real-time binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
